2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a benzoxazole-derived compound featuring a sulfur-linked ethanone moiety and a 4-fluorophenyl substituent. This structure combines a heterocyclic benzoxazole core with a halogenated aromatic ring, which is critical for its physicochemical and biological properties. Benzoxazole derivatives are widely studied for their antimicrobial, antifungal, and antitumor activities, often attributed to their ability to interact with biological membranes and enzymes .
Properties
Molecular Formula |
C15H10FNO2S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10FNO2S/c16-11-7-5-10(6-8-11)13(18)9-20-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
InChI Key |
ADMZPJDIRBICNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.
Attachment of Fluorophenyl Group: The final step involves the reaction of the intermediate with a fluorophenyl derivative, such as 4-fluorobenzoyl chloride, under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring and fluorophenyl group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Comparison with Halogen-Substituted Analogues
Several benzoxazole derivatives with halogenated aryl groups have been synthesized and evaluated for antifungal activity. Key examples include:
Key Observations :
- Halogen Effects: Bromine (5d) and chlorine (5i, 5k) substituents increase steric bulk and lipophilicity, which may enhance membrane interaction but reduce solubility.
- Activity Trends : Trichlorinated derivatives (5i, 5k) show strain-specific efficacy, while brominated analogues (5d) exhibit broader anti-Candida activity. The absence of direct data for the 4-fluoro analogue necessitates extrapolation, but its electronic profile suggests comparable or superior activity to 5d.
Comparison with Heterocyclic Variants
Compounds with modified heterocyclic cores or substituents provide insight into structural requirements for bioactivity:
Key Observations :
- Heterocycle Impact : The benzoxazole core (target compound) is associated with pleiotropic antifungal mechanisms, including sterol biosynthesis inhibition and mitochondrial disruption . In contrast, triazole or oxadiazole derivatives may prioritize enzyme inhibition (e.g., CYP450) due to their nitrogen-rich frameworks.
- Substituent Flexibility : The 4-fluorophenyl group in the target compound contrasts with methyl () or sulfonyl () substituents in analogues, suggesting tunable electronic and steric properties for optimized activity.
Mechanistic Comparisons
Benzoxazole derivatives, including the target compound, exhibit a multi-modal antifungal mechanism:
Sterol Perturbation : Analogues like 5d reduce total sterol content in Candida membranes, similar to azoles but without cross-resistance .
Efflux Pump Inhibition : Derivatives with trichlorophenyl groups (5i, 5k) block Rho123 efflux, enhancing intracellular drug retention .
The 4-fluorophenyl group in the target compound may enhance these mechanisms due to its optimal balance of electronegativity and minimal steric hindrance.
Biological Activity
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C15H10FNO2S
- Molecular Weight : 287.31 g/mol
- SMILES Notation : CC(=O)C1=CC=C(C=C1)F
Biological Activity Overview
The compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study published in the journal Molecules highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria .
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, a study reported that treatment with this compound resulted in reduced viability of breast cancer cells, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Tables
| Biological Activity | Tested Strains/Cell Lines | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Inhibition |
| Antimicrobial | S. aureus | 16 | Inhibition |
| Anticancer | MCF-7 (breast cancer) | N/A | Reduced viability |
| Anticancer | HeLa (cervical cancer) | N/A | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of benzoxazole compounds, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics . -
Cancer Cell Line Studies :
In another investigation, the effects of the compound on HeLa and MCF-7 cell lines were assessed. The findings revealed a dose-dependent decrease in cell viability, suggesting that the compound could be developed for therapeutic use in oncology .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA synthesis : This may contribute to its anticancer properties.
- Disruption of bacterial cell membranes : Leading to increased permeability and eventual cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
